molecular formula C21H17N3O3 B5326706 N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Cat. No. B5326706
M. Wt: 359.4 g/mol
InChI Key: MNXDOUASLDNKPU-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide, also known as EPCP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromeno[4,3-d]pyrimidines, which are known for their diverse biological activities. EPCP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its ability to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. These enzymes are involved in DNA replication and cell division, and their inhibition leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain proteins involved in the regulation of cell cycle progression, leading to the arrest of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is its ability to selectively target cancer cells, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the study of this compound's potential applications in the treatment of neurological disorders. Further research is also needed to explore the potential of this compound as a new antibiotic. In addition, future studies should focus on improving the solubility and stability of this compound, making it more suitable for use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has shown promising results in the inhibition of cancer cells and the modulation of neurotransmitter activity. However, further research is needed to explore the full potential of this compound and to overcome its limitations.

Synthesis Methods

N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide can be synthesized using various methods, including the reaction of 4-ethylphenyl isocyanate with 2-hydroxy-3-formylchromone in the presence of a base. Another method involves the reaction of 4-ethylphenyl isocyanate with 2-amino-3-formylchromone in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The purity of the product can be enhanced by recrystallization using suitable solvents.

properties

IUPAC Name

N-[2-(4-ethylphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-3-13-8-10-14(11-9-13)19-23-18-15-6-4-5-7-16(15)27-21(26)17(18)20(24-19)22-12(2)25/h4-11H,3H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDOUASLDNKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=N2)NC(=O)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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